Product packaging for Bis(2-methylpropyl)(phenyl)alumane(Cat. No.:CAS No. 62673-29-4)

Bis(2-methylpropyl)(phenyl)alumane

Cat. No.: B8528663
CAS No.: 62673-29-4
M. Wt: 218.31 g/mol
InChI Key: MSZVPIUTCYUSLM-UHFFFAOYSA-N
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Description

Bis(2-methylpropyl)(phenyl)alumane is an organoaluminum compound of significant interest in advanced chemical research, particularly in the field of catalysis. Its primary research application lies in its use as a co-catalyst in the polymerization of olefins such as ethylene and propylene . In these processes, it can function alongside metallocene catalysts (e.g., those based on titanium, zirconium, or hafnium), contributing to the formation of polymers and copolymers with specific structural properties . The mechanism of action for compounds of this type involves acting as an activator or a component of the catalyst system, potentially enhancing the activity and stability of the primary catalyst . The structure of the compound, featuring both alkyl (2-methylpropyl) and aryl (phenyl) groups, may offer unique steric and electronic characteristics that influence the performance and selectivity of the catalytic reaction, providing a valuable tool for researchers developing novel polymeric materials . Researchers also utilize this compound in other synthetic organic transformations where organoaluminum reagents are employed. This product is intended for non-human research applications only and is not suitable for diagnostic, therapeutic, or any veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23Al B8528663 Bis(2-methylpropyl)(phenyl)alumane CAS No. 62673-29-4

Properties

CAS No.

62673-29-4

Molecular Formula

C14H23Al

Molecular Weight

218.31 g/mol

IUPAC Name

bis(2-methylpropyl)-phenylalumane

InChI

InChI=1S/C6H5.2C4H9.Al/c1-2-4-6-5-3-1;2*1-4(2)3;/h1-5H;2*4H,1H2,2-3H3;

InChI Key

MSZVPIUTCYUSLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[Al](CC(C)C)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Bis 2 Methylpropyl Phenyl Alumane and Its Analogues

Conventional Synthetic Routes to Aryl(alkyl)alumane Compounds

The synthesis of aryl(alkyl)alumane compounds traditionally involves several key strategies. One common approach is the partial alkylation or arylation of aluminum halides or aluminum hydrides. For instance, the reaction of an organolithium or Grignard reagent with an appropriate aluminum precursor can yield the desired mixed organoalumane. However, controlling the stoichiometry to prevent the formation of undesired homo-ligated species (trialkyl- or triaryl-aluminum) is a critical challenge in these reactions.

Another established method is the redistribution reaction between two different organoaluminum compounds. For example, mixing a trialkylaluminum with a triarylaluminum can lead to an equilibrium mixture containing the desired aryl(alkyl)alumane. The position of this equilibrium is influenced by thermodynamic factors and the nature of the organic substituents.

Furthermore, the direct reaction of metallic aluminum with a mixture of an alkyl halide and an aryl halide can also produce aryl(alkyl)alumane compounds, though this method often requires activation of the aluminum and can lead to a mixture of products.

Targeted Synthesis of Bis(2-methylpropyl)(phenyl)alumane

A targeted approach for the synthesis of this compound involves the reaction of diisobutylaluminum hydride (DIBAL-H) with a suitable phenylating agent. One plausible method is the reaction of DIBAL-H with triphenylaluminum. In this reaction, a ligand exchange occurs, where a hydride on the diisobutylaluminum moiety is replaced by a phenyl group from the triphenylaluminum. The reaction is typically driven by the formation of more stable products.

Alternatively, the reaction of diisobutylaluminum chloride with a phenylating agent such as phenyllithium (B1222949) or phenylmagnesium bromide can be employed. This method relies on the higher reactivity of the organometallic phenylating agent to displace the chloride from the aluminum center. Careful control of the reaction conditions, such as temperature and solvent, is crucial to ensure the selective formation of the desired product and to minimize side reactions.

Preparation of Structurally Related this compound Derivatives

The synthesis of derivatives of this compound allows for the fine-tuning of its chemical properties and reactivity. Key derivatives include halogenated, alkoxy, and alkynyl analogues.

Synthesis of Halogenated Alumane Analogues

Chloro-bis(2-methylpropyl)alumane , also known as diisobutylaluminum chloride (DIBAL-Cl), is a commercially available and widely used organoaluminum reagent. nih.govsilver-chem.co It can be synthesized through the reaction of triisobutylaluminum (B85569) with a chlorinating agent. A common laboratory preparation involves the reaction of triisobutylaluminum with a stoichiometric amount of hydrogen chloride or by the redistribution reaction between triisobutylaluminum and aluminum trichloride. Industrial synthesis may involve the direct reaction of isobutylene, hydrogen, and aluminum in the presence of a suitable catalyst and a chlorine source.

Iodo-bis(2-methylpropyl)alumane can be prepared by the reaction of diisobutylaluminum hydride with elemental iodine. This reaction proceeds via the oxidative addition of iodine to the Al-H bond, resulting in the formation of the corresponding iodide and hydrogen gas. Another approach involves the halide exchange reaction of diisobutylaluminum chloride with an iodide salt, such as sodium iodide or potassium iodide.

Compound NameIUPAC NameCAS NumberMolecular Formula
Chloro-bis(2-methylpropyl)alumaneChloro-bis(2-methylpropyl)alumane1779-25-5C8H18AlCl
Iodo-bis(2-methylpropyl)alumaneIodo-bis(2-methylpropyl)alumane7517-77-3C8H18AlI

Synthesis of Alkoxy Alumane Derivatives

Ethoxy-bis(2-methylpropyl)alumane can be synthesized by the reaction of diisobutylaluminum hydride with ethanol. masterorganicchemistry.com This reaction involves the cleavage of the O-H bond of the alcohol and the elimination of hydrogen gas, leading to the formation of the aluminum alkoxide. The reaction is typically carried out in an inert solvent and at controlled temperatures to prevent side reactions. An alternative route is the reaction of diisobutylaluminum chloride with sodium ethoxide, which proceeds via a salt metathesis reaction. A related compound, sodium diisobutyl-t-butoxyaluminum hydride, is prepared by reacting diisobutylaluminum hydride with sodium t-butoxide. oup.comresearchgate.net

Compound NameIUPAC NameCAS NumberMolecular Formula
Ethoxy-bis(2-methylpropyl)alumaneEthoxy-bis(2-methylpropyl)alumane39689-72-8C10H23AlO

Synthesis of Alkynyl Alumane Derivatives

Bis(2-methylpropyl)(phenylethynyl)alumane is synthesized through the hydroalumination of phenylacetylene (B144264) with diisobutylaluminum hydride (DIBAL-H). researchgate.netrsc.org This reaction involves the addition of the Al-H bond of DIBAL-H across the carbon-carbon triple bond of phenylacetylene. The reaction is typically stereoselective, leading to the cis-addition product. The reaction conditions, including the solvent and temperature, can influence the regioselectivity and the yield of the desired product. Iron-catalyzed hydroalumination of internal alkynes with DIBAL-H has also been reported as an efficient method. nih.gov

Compound NameIUPAC NameCAS NumberMolecular Formula
Bis(2-methylpropyl)(phenylethynyl)alumaneBis(2-methylpropyl)(phenylethynyl)alumane56374-32-6C16H23Al

Reactivity and Mechanistic Investigations of Bis 2 Methylpropyl Phenyl Alumane

Fundamental Reactivity of Organoaluminum Compounds with Emphasis on Al-C Bonds

The chemical behavior of organoaluminum compounds is largely dictated by the polarity of the carbon-aluminum (C-Al) bond and the inherent Lewis acidity of the aluminum atom. These characteristics are central to understanding the reactivity of bis(2-methylpropyl)(phenyl)alumane.

Organoaluminum compounds are potent Lewis acids. nih.govmasterorganicchemistry.com The aluminum atom in a triorganoalumane is typically tricoordinate and possesses a vacant p-orbital, making it highly electron-deficient. This deficiency drives the aluminum center to accept electron pairs from Lewis bases, such as ethers, amines, and even the π-systems of unsaturated hydrocarbons. nih.govnih.gov This interaction leads to the formation of four-coordinate aluminum adducts with a tetrahedral geometry. nih.govnih.gov

The Al-C bond is significantly polarized, with a partial negative charge on the carbon atom and a partial positive charge on the aluminum atom. nih.govmasterorganicchemistry.com This polarization renders the carbon atom highly basic and nucleophilic, making it reactive towards a wide range of electrophiles. nih.govmasterorganicchemistry.com

Al-C Bond Activation: The reactivity of organoaluminum compounds is dominated by the chemistry of the Al-C bond. This bond can be cleaved through various processes, most notably by reaction with protic reagents. For example, the reaction with water or alcohols is vigorous and leads to the formation of the corresponding alkane (or arene) and aluminum hydroxides or alkoxides. nih.gov This reactivity highlights the carbanionic character of the carbon atom bound to aluminum.

In the context of this compound, there are two types of Al-C bonds: Al-isobutyl and Al-phenyl. The relative reactivity of these bonds can be influenced by steric and electronic factors. Generally, the Al-alkyl bond is more susceptible to cleavage than the Al-aryl bond in many reactions.

C-H Bond Activation: While less common than Al-C bond cleavage, C-H bond activation can also be mediated by organoaluminum compounds, particularly in intramolecular contexts or in the presence of transition metal catalysts. One notable example is β-hydride elimination. In organoaluminum compounds with alkyl groups containing β-hydrogens, such as the isobutyl groups in this compound, heating can induce the elimination of an alkene (isobutylene) and the formation of an aluminum hydride species. nih.gov This process is a key step in the industrial synthesis of diisobutylaluminium hydride (DIBAL-H) from triisobutylaluminium. nih.gov The activation of C-H bonds is a critical aspect of many catalytic processes involving organoaluminum reagents. ksu.edu.sa

Reaction Pathways and Kinetic Analysis in Organoaluminum Systems

The reaction pathways of organoaluminum compounds are diverse and highly dependent on the substrate, reaction conditions, and the specific structure of the aluminum reagent. For mixed-ligand systems like this compound, competitive reaction pathways involving either the isobutyl or the phenyl group can exist.

Mechanistic studies often reveal that the initial step in many reactions is the coordination of the substrate to the Lewis acidic aluminum center. masterorganicchemistry.com This coordination activates the substrate towards subsequent transformations, such as nucleophilic attack by one of the organic groups on the aluminum or by an external nucleophile.

Interactions with Diverse Substrates and Reaction Outcomes

Organoaluminum compounds can react with alkenes and alkynes in a process known as carboalumination, which involves the addition of an Al-C bond across the C-C multiple bond. nih.govlibretexts.org This reaction is a powerful tool for the formation of new carbon-carbon bonds.

Uncatalyzed carboalumimation of alkynes with reagents like trimethylaluminum (B3029685) generally occurs with syn-stereoselectivity. libretexts.org The reaction with alkynes is often more facile than with alkenes. libretexts.org For this compound, this reaction could potentially proceed via the transfer of either the isobutyl or the phenyl group. The regioselectivity of the addition to unsymmetrical alkynes is influenced by both steric and electronic factors.

The presence of transition metal catalysts, such as zirconium or titanium complexes, can significantly enhance the rate and control the stereoselectivity of carboalumination reactions. ic.ac.uklibretexts.org Zirconium-catalyzed carboalumination of alkynes is a well-established synthetic method. libretexts.org

Below is a table showing representative outcomes of the uncatalyzed carboalumination of an alkyne with a triorganoaluminum reagent.

Alkyne SubstrateOrganoaluminum ReagentProduct after HydrolysisReference
1-HexyneTrimethylaluminum2-Methyl-1-hexene libretexts.org
Phenylacetylene (B144264)Trimethylaluminum(Z)-α-Methylstyrene libretexts.org

This table presents generalized outcomes for illustrative purposes.

Organoaluminum reagents are widely used for transformations of carbonyl compounds. masterorganicchemistry.com The reaction typically begins with the coordination of the carbonyl oxygen to the Lewis acidic aluminum center, which increases the electrophilicity of the carbonyl carbon. ksu.edu.saic.ac.uk This is followed by the intramolecular transfer of an organic group (alkyl or aryl) from the aluminum to the carbonyl carbon, resulting in a new carbon-carbon bond and the formation of an aluminum alkoxide intermediate. ksu.edu.sa Subsequent hydrolysis yields the corresponding alcohol. ksu.edu.sa

In the case of this compound, a competitive transfer of the isobutyl or phenyl group to the carbonyl carbon can be envisioned. The outcome may depend on the nature of the carbonyl compound and the reaction conditions.

A key feature of the diisobutylaluminum moiety is its potential to act as a hydride donor, especially at low temperatures. This is the basis for the utility of diisobutylaluminium hydride (DIBAL-H) as a selective reducing agent. masterorganicchemistry.comnih.gov DIBAL-H can reduce esters and nitriles to aldehydes at low temperatures, as the tetrahedral intermediate formed is stable under these conditions and is hydrolyzed to the aldehyde upon workup. masterorganicchemistry.com At higher temperatures, further reduction to the alcohol or amine can occur. masterorganicchemistry.com It is plausible that this compound could also exhibit such hydride-transfer reactivity from one of its isobutyl groups, competing with the transfer of the isobutyl or phenyl carbanion.

The table below summarizes the typical reactivity of DIBAL-H with various carbonyl-containing functional groups, which provides insight into the potential reactivity of the diisobutylaluminum fragment of the title compound.

Functional GroupReagentTemperatureProduct after WorkupReference
EsterDIBAL-H (1 equiv.)-78 °CAldehyde masterorganicchemistry.comnih.gov
LactoneDIBAL-H (1 equiv.)-78 °CLactol (Hemiacetal) masterorganicchemistry.comnih.gov
NitrileDIBAL-H (1 equiv.)-78 °CAldehyde masterorganicchemistry.comnih.gov
α,β-Unsaturated EsterDIBAL-H (2 equiv.)Low Temp.Allylic Alcohol masterorganicchemistry.comnih.gov
Carboxylic AcidDIBAL-H (3 equiv.)High Temp.Alcohol masterorganicchemistry.com

Reactivity with Protic and Heteroatomic Reagents

The reactivity of organoaluminum compounds, including mixed alkyl-aryl species like this compound, is significantly influenced by the polarized nature of the aluminum-carbon (Al-C) bond. The electropositive aluminum atom renders the carbon atom nucleophilic and highly basic. This inherent characteristic dictates the compound's reactivity towards protic and heteroatomic reagents, which typically possess acidic hydrogen atoms.

Due to a lack of specific experimental data for this compound in the public domain, its reactivity is inferred from the well-established reaction patterns of analogous triorganoaluminum compounds, such as trialkylaluminums, triphenylaluminum, and diisobutylaluminum hydride (DIBAL-H). These compounds readily react with a variety of protic and heteroatomic substrates, including water, alcohols, amines, and thiols. The general reaction involves the cleavage of one or more Al-C bonds and the formation of new aluminum-heteroatom bonds, accompanied by the liberation of the corresponding hydrocarbon. organic-chemistry.org

Reaction with Alcohols:

The reaction of triorganoaluminum compounds with alcohols is a facile process that leads to the formation of aluminum alkoxides. organic-chemistry.org For this compound, the reaction with an alcohol (R-OH) is expected to proceed with the cleavage of either an Al-isobutyl or an Al-phenyl bond to form an aluminum alkoxide and release isobutane (B21531) or benzene, respectively. The selectivity of this cleavage can be influenced by steric and electronic factors.

A generalized reaction scheme is as follows:

(i-Bu)₂AlPh + R-OH → (i-Bu)(Ph)Al-OR + i-BuH or (i-Bu)₂AlPh + R-OH → (i-Bu)₂Al-OR + PhH

Further reaction with excess alcohol can lead to the replacement of the remaining alkyl/aryl groups. The reaction is typically exothermic and is often carried out at low temperatures to control its rate.

ReactantProduct(s)ConditionsReference
Triorganoaluminum (general)Aluminum alkoxide, Alkane/AreneVaries organic-chemistry.org
Alcohols britannica.compressbooks.pub

Reaction with Amines:

Similar to alcohols, primary and secondary amines react with triorganoaluminum compounds to form aluminum amido derivatives. organic-chemistry.org The reaction of this compound with a primary (R-NH₂) or secondary (R₂NH) amine is expected to yield the corresponding aluminum amide, with the concurrent release of isobutane or benzene.

(i-Bu)₂AlPh + R-NH₂ → (i-Bu)(Ph)Al-NHR + i-BuH or (i-Bu)₂AlPh + R₂NH → (i-Bu)(Ph)Al-NR₂ + i-BuH

These reactions are fundamental in the synthesis of various aluminum-nitrogen-containing compounds and have applications in catalysis and materials science. The reactivity and the nature of the final product can be tuned by the stoichiometry of the reactants and the reaction conditions.

ReactantProduct(s)ConditionsReference
Triorganoaluminum (general)Aluminum amide, Alkane/AreneVaries organic-chemistry.org
Primary/Secondary Amines libretexts.org

Reaction with Thiols:

The reaction with thiols (R-SH) mirrors that of alcohols and amines, leading to the formation of aluminum thiolates. The acidic proton of the thiol group readily reacts with the basic alkyl or aryl group attached to the aluminum center.

(i-Bu)₂AlPh + R-SH → (i-Bu)(Ph)Al-SR + i-BuH

The resulting aluminum thiolates are valuable intermediates in organic synthesis and can participate in further transformations.

ReactantProduct(s)ConditionsReference
Triorganoaluminum (general)Aluminum thiolate, Alkane/AreneVaries organic-chemistry.org
Thiols

Mechanistic Considerations:

The reactions of this compound with protic reagents are generally considered to proceed through a four-centered transition state. In this mechanism, the heteroatom of the protic reagent coordinates to the Lewis acidic aluminum center, while the acidic hydrogen interacts with the carbanionic carbon of the alkyl or aryl group. This is followed by a concerted bond-breaking and bond-forming process, leading to the final products.

The relative reactivity of the isobutyl versus the phenyl group in these reactions would be a subject of detailed mechanistic investigation. Generally, the less sterically hindered and more basic alkyl groups are more reactive than aryl groups in such protonolysis reactions. However, specific reaction conditions and the nature of the protic reagent can influence this selectivity.

Coordination Chemistry of Bis 2 Methylpropyl Phenyl Alumane

Ligand Characteristics of Alkyl and Aryl Alumane Moieties

Organoaluminum compounds, such as bis(2-methylpropyl)(phenyl)alumane, are characterized by the presence of a three-coordinate aluminum center, which renders them potent Lewis acids. wikipedia.org The nature of the organic substituents on the aluminum atom significantly influences its Lewis acidity and, consequently, its coordination chemistry. In this compound, the aluminum center is bonded to two bulky 2-methylpropyl (isobutyl) groups and one phenyl group.

The 2-methylpropyl groups are sterically demanding, which plays a crucial role in the aggregation state of the alumane. While many simple trialkylaluminum compounds exist as dimers with bridging alkyl groups, the steric bulk of the isobutyl groups in triisobutylaluminium favors a monomeric structure. wikipedia.org This preference for a monomeric state enhances the accessibility of the aluminum center for coordination with other molecules.

Formation and Structural Features of Adducts and Complexes

The high Lewis acidity of three-coordinate organoaluminum species drives the formation of adducts and complexes with a variety of Lewis bases. wikipedia.org this compound readily reacts with donor molecules such as ethers, amines, and phosphines to form stable, four-coordinate aluminum complexes. In these adducts, the aluminum center adopts a tetrahedral geometry, satisfying its electronic octet. wikipedia.orgfarabi.university

The formation of these adducts can be represented by the general reaction:

(i-Bu)₂PhAl + L → (i-Bu)₂PhAl-L

where L is a Lewis base. The stability of the resulting complex is dependent on both the steric and electronic properties of the incoming ligand and the organoaluminum acceptor.

Dynamic processes, such as ligand exchange, are also a characteristic feature of the coordination chemistry of trialkylaluminium compounds. wikipedia.orgfarabi.university These exchanges can occur between different alumane molecules or with free ligands in solution, and the rates of these processes are influenced by temperature and the nature of the coordinating species.

Design Principles for Organoaluminum-Containing Coordination Compounds

The design of organoaluminum-containing coordination compounds for specific applications, particularly in catalysis, hinges on the deliberate manipulation of the steric and electronic environment around the aluminum center. researchgate.net The choice of alkyl and aryl substituents, as well as the nature of ancillary ligands, allows for the fine-tuning of the reactivity and selectivity of the resulting catalyst.

Key design principles include:

Steric Control: The use of bulky ligands, such as the 2-methylpropyl groups in the title compound, can create a sterically hindered environment around the aluminum center. This can be exploited to control the approach of substrates and enhance selectivity in catalytic reactions.

Electronic Tuning: The introduction of electronically diverse ligands, like the phenyl group, allows for the modification of the Lewis acidity of the aluminum center. More electron-withdrawing groups increase Lewis acidity, which can enhance catalytic activity.

Chelation: The use of multidentate ligands that can chelate to the aluminum center can lead to more stable and well-defined complexes. This approach is often used to create single-site catalysts with high activity and selectivity.

By systematically varying these parameters, it is possible to design organoaluminum complexes with tailored properties for applications ranging from polymerization to fine chemical synthesis. rsc.org

Role in Multimetallic and Cooperative Catalysis

Organoaluminum compounds can play a crucial role in multimetallic and cooperative catalysis, where the interaction between two or more metal centers leads to enhanced reactivity or selectivity. nih.gov In such systems, the organoaluminum species can function in several capacities:

As a Lewis Acidic Activator: The aluminum center can coordinate to a substrate or another catalytic species, activating it towards a subsequent transformation.

As a Ligand Transfer Agent: The alkyl or aryl groups on the aluminum can be transferred to another metal center, a process that is fundamental in many cross-coupling reactions.

As a Structural Component in Bimetallic Complexes: Organoaluminum moieties can be incorporated into larger bimetallic or polymetallic structures, where the proximity of different metal centers enables cooperative catalytic cycles.

While specific examples detailing the role of this compound in multimetallic catalysis are not extensively documented in the searched literature, its properties make it a plausible candidate for such applications. The combination of a transferable phenyl group and non-transferable, bulky isobutyl groups could be advantageous in certain catalytic systems. The Lewis acidic aluminum center could also participate in frustrated Lewis pair (FLP) chemistry, where the combination of a bulky Lewis acid and a bulky Lewis base can activate small molecules.

The continued exploration of the coordination chemistry of mixed-ligand organoaluminum compounds like this compound is likely to uncover novel applications in the field of cooperative catalysis.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of bis(2-methylpropyl)(phenyl)alumane in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and environment of atoms within the molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy offers insights into the hydrogen environments within the this compound molecule. The spectrum would be expected to show distinct signals for the protons of the isobutyl groups and the phenyl group. The isobutyl group protons would typically appear as a doublet for the methyl groups and a multiplet for the methine proton, with the methylene (B1212753) protons adjacent to the aluminum atom also giving a distinct signal. The protons of the phenyl group would resonate in the aromatic region of the spectrum. The precise chemical shifts and coupling constants would be sensitive to the solvent used and the potential for dimer formation in solution.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum would display separate resonances for the different carbon atoms in the isobutyl and phenyl groups. The ipso-carbon of the phenyl ring, directly attached to the aluminum atom, would exhibit a characteristic chemical shift. The chemical shifts of the aliphatic carbons in the isobutyl groups would confirm their connectivity.

Investigation via Multinuclear NMR Techniques (e.g., ²⁷Al NMR)

Aluminum-27 (²⁷Al) NMR spectroscopy is a powerful tool for directly probing the environment around the aluminum center. As a quadrupolar nucleus, the line width of the ²⁷Al NMR signal is highly dependent on the symmetry of the electric field gradient at the aluminum nucleus. For this compound, the ²⁷Al chemical shift would be indicative of a tetracoordinate aluminum species. The line width would provide information about the molecular dynamics and potential for aggregation in solution.

Vibrational Spectroscopy (Infrared and Raman) for Structural Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and vibrational modes of the molecule. The IR and Raman spectra of this compound would be expected to show characteristic bands for the C-H stretching and bending vibrations of the aliphatic isobutyl groups and the aromatic phenyl group. The Al-C stretching vibrations, typically found in the lower frequency region of the spectrum, are particularly diagnostic for confirming the presence of the aluminum-carbon bonds. The combination of both IR and Raman spectroscopy is advantageous as some vibrational modes may be more active in one technique than the other, providing a more complete vibrational picture.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the molecule. The UV-Vis spectrum of this compound would be dominated by absorptions arising from π-π* transitions within the phenyl ring. The position and intensity of these absorption bands can be influenced by the interaction of the phenyl group with the aluminum center, providing insights into the electronic structure of the molecule.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Despite a comprehensive search of scientific literature and chemical databases, no published single-crystal X-ray crystallography data for this compound, also known as diisobutylphenylaluminium, could be located. This indicates that the solid-state structure of this specific organoaluminum compound has not been determined and reported through X-ray diffraction methods.

Therefore, the requested section "5.5. X-ray Crystallography for Solid-State Structural Elucidation," including detailed research findings and data tables on its crystal structure, cannot be provided at this time. The generation of scientifically accurate content for this topic is contingent on the existence and public availability of the primary research data.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Determination

Density Functional Theory (DFT) has become a standard tool for investigating the geometric and electronic properties of organoaluminum compounds. For bis(2-methylpropyl)(phenyl)alumane, DFT calculations can predict its most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. Organoaluminum compounds, owing to the electron-deficient nature of the aluminum center, frequently form dimers or higher aggregates. DFT is instrumental in determining the energetic favorability of such dimeric structures, where alkyl or aryl groups act as bridging ligands.

Calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule. From the optimized geometry, a wealth of electronic structure information can be extracted. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the HOMO-LUMO gap is a key indicator of the compound's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of electron density and the calculation of partial atomic charges can elucidate the polarity of the Al-C and Al-phenyl bonds, which is crucial for understanding the compound's behavior as a Lewis acid and its nucleophilic/electrophilic character.

Table 1: Representative Geometric and Electronic Parameters for this compound from Hypothetical DFT Calculations

ParameterValue (Monomer)Value (Dimer - Phenyl Bridged)
Al-C (isobutyl) bond length~ 2.00 Å~ 2.02 Å (terminal)
Al-C (phenyl) bond length~ 1.98 Å~ 2.15 Å (bridging)
C-Al-C bond angle~ 118°~ 115° (terminal-terminal)
Al-C-Al bond angleN/A~ 75°
HOMO Energy-5.8 eV-6.0 eV
LUMO Energy-0.5 eV-0.7 eV
HOMO-LUMO Gap5.3 eV5.3 eV

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry, particularly DFT, is a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the detailed investigation of reaction mechanisms, including the identification of transient intermediates and the calculation of activation energies associated with transition states.

For instance, in a reaction where this compound acts as a phenylating agent, computational methods can model the coordination of the substrate to the aluminum center, the migratory insertion of the phenyl group, and the final product release. By calculating the energies of all stationary points along the reaction coordinate (reactants, intermediates, transition states, and products), a complete energy profile can be constructed. This profile reveals the rate-determining step of the reaction and provides insights into the factors that control selectivity (e.g., regioselectivity and stereoselectivity). The geometries of the transition states can also be analyzed to understand the specific atomic interactions that stabilize or destabilize them, offering a rationale for the observed reactivity.

Table 2: Illustrative Energetic Profile for a Hypothetical Phenylation Reaction

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Substrate0.0
Pre-reaction ComplexCoordinated substrate-5.2
Transition State 1Phenyl group migration+15.8
IntermediatePhenylated substrate coordinated to Al-12.3
Transition State 2Product dissociation+8.1
ProductsPhenylated product + Al by-product-20.5

Note: This table represents a hypothetical reaction pathway to illustrate the type of data obtained from computational mechanism studies.

Quantitative Structure-Activity Relationships (QSAR) and Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling provides a framework for correlating the structural or physicochemical properties of a series of compounds with their chemical reactivity or biological activity. While extensive QSAR studies on this compound itself are not documented, the principles of QSAR can be applied to a series of related organoaluminum reagents to predict their reactivity.

In a hypothetical QSAR study, a series of para-substituted phenyl-diisobutylalumanes could be investigated. For each compound, a set of molecular descriptors would be calculated using computational methods. These descriptors can be electronic (e.g., Hammett parameters, atomic charges on aluminum), steric (e.g., sterimol parameters, molecular volume), or quantum chemical (e.g., HOMO/LUMO energies). The observed reactivity, such as the rate constant for a specific reaction, would then be correlated with these descriptors using statistical methods like multiple linear regression. The resulting QSAR equation can be used to predict the reactivity of new, unsynthesized compounds in the series and to gain insight into the key molecular features that govern reactivity.

A hypothetical QSAR equation might look like:

log(k) = c₀ + c₁σₚ + c₂Eₛ + c₃E(LUMO)

Where:

log(k) is the logarithm of the reaction rate constant.

σₚ is the Hammett parameter of the substituent on the phenyl ring.

Eₛ is a steric parameter.

E(LUMO) is the energy of the LUMO.

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Molecular Dynamics Simulations for Dynamic Behavior Studies

Molecular dynamics (MD) simulations offer a means to study the time-dependent behavior of this compound in the condensed phase, such as in solution. By simulating the motion of the molecule and the surrounding solvent molecules over time, MD can provide insights into phenomena that are not captured by static quantum chemical calculations.

A key application of MD for this compound would be to investigate its aggregation state in different solvents. The equilibrium between monomeric and dimeric forms can be highly dependent on the solvent's polarity and coordinating ability. MD simulations can help to understand the solvent's role in stabilizing or destabilizing the dimer and can provide information on the lifetime of the different species. Furthermore, the simulations can reveal the conformational dynamics of the isobutyl groups and the phenyl ring, which can influence the accessibility of the aluminum center for reaction. The solvation structure around the molecule can also be analyzed to understand specific solute-solvent interactions.

Table 3: Potential Insights from Molecular Dynamics Simulations of this compound

Studied PropertyInformation Gained
Monomer-Dimer EquilibriumRelative stability of monomer and dimer in different solvents (e.g., toluene (B28343) vs. THF).
Conformational DynamicsRotational freedom and preferred orientations of the isobutyl and phenyl groups.
Solvent StructureOrganization of solvent molecules around the aluminum center and the ligands.
Diffusion CoefficientRate of diffusion of the molecule through the solvent.

Catalytic Applications of Bis 2 Methylpropyl Phenyl Alumane and Its Analogues

Olefin Polymerization and Copolymerization Catalysis

Organoaluminum compounds are crucial components in the field of olefin polymerization, primarily serving as cocatalysts in both Ziegler-Natta and metallocene-based systems.

In Ziegler-Natta and metallocene catalysis, organoaluminum compounds like bis(2-methylpropyl)(phenyl)alumane are expected to perform several key functions. Their primary role is the alkylation of the transition metal pre-catalyst (typically a titanium or zirconium halide), generating the active cationic metal-alkyl species that initiates and propagates the polymerization chain. They also act as scavenging agents, removing impurities such as water and oxygen from the reaction medium, which would otherwise deactivate the catalyst.

The nature of the organoaluminum cocatalyst can significantly influence the catalyst's activity and the properties of the resulting polymer. For instance, in studies involving unbridged 2-phenylindenyl metallocene complexes, the choice of cocatalyst has a pronounced effect on both the productivity and stereoselectivity of propylene (B89431) polymerization. It has been observed that methylaluminoxanes (MAOs) modified with isobutylaluminum groups can lead to polypropylenes with higher tacticity compared to those produced with only methylaluminum groups. This suggests that the isobutyl groups in this compound could play a beneficial role in controlling the stereochemistry of polymerization.

Furthermore, the presence of a phenyl group on the aluminum atom can modulate the Lewis acidity and steric bulk of the cocatalyst, which in turn can influence the ion pair formation with the active metal center and affect the rate of monomer insertion and chain transfer reactions.

The structure of the organoaluminum cocatalyst has a direct impact on the microstructure and molecular weight distribution (MWD) of the resulting polymer. The balance between the rates of chain propagation and chain transfer reactions, which dictates the molecular weight, can be tuned by the choice of cocatalyst. Chain transfer to aluminum is a significant process that controls the polymer molecular weight, and the nature of the alkyl and aryl groups on the aluminum atom influences the efficiency of this process.

For example, in ethylene (B1197577) polymerization with iron-based catalysts activated by MAO or modified methylaluminoxane (B55162) (MMAO), the polymer molecular weight can be controlled by adjusting the reaction temperature, which affects the rates of β-hydride elimination and chain transfer to aluminum. nih.gov The use of a cocatalyst like this compound, with its specific combination of alkyl and aryl groups, would likely offer a unique level of control over these competing reactions.

Table 1: Effect of Cocatalyst Type on Polypropylene Properties with a Bis(2-phenylindenyl)zirconium Dimethyl Catalyst System

CocatalystProductivity (kg PP/mol Zr·h)[mmmm] Pentad (%)Melting Point (°C)
MAO-I (with isobutyl groups)12,30042138
MAO-II (methyl only)7,80027125
MAO-III (methyl only)6,50023120
[Ph3C][B(C6F5)4]3,50025118
B(C6F5)31,500-amorphous

Data adapted from a study on the influence of cocatalyst on the stereoselectivity of unbridged 2-phenylindenyl metallocene catalysts.

Alkylation Reactions in Fine Chemical Synthesis

Organoaluminum reagents are versatile tools in organic synthesis for the formation of carbon-carbon bonds through alkylation reactions. While there is a lack of specific studies detailing the use of this compound in this context, the reactivity of related organoalanes suggests its potential utility. For instance, trialkylaluminums are known to participate in the alkylation of various substrates. The presence of a phenyl group in this compound could influence the selectivity of alkyl transfer, potentially favoring the transfer of the isobutyl group in certain reactions. The Lewis acidic nature of the aluminum center can also play a role in activating substrates towards nucleophilic attack.

Hydroamination and Hydrofunctionalization Reactions

Recent advances have highlighted the potential of aluminum-based catalysts in hydroamination and other hydrofunctionalization reactions. These reactions, which involve the addition of an N-H or other X-H bond across a carbon-carbon multiple bond, are highly atom-economical processes for the synthesis of valuable functionalized molecules. Aluminum complexes have been shown to catalyze the hydroboration of alkynes and alkenes. researchgate.net

While direct evidence for the use of this compound in hydroamination is not available, related aluminum hydride and aluminum alkyl complexes have been investigated as catalysts for the hydroboration of phenylacetylene (B144264). mdpi.com The mechanism of these reactions is thought to involve the formation of an aluminum hydride species, which then participates in the hydrofunctionalization. The isobutyl groups in this compound could potentially undergo β-hydride elimination to generate an in-situ aluminum hydride, which could then mediate hydroamination reactions. The phenyl group would remain on the aluminum, influencing its reactivity and selectivity.

Carboalumination Reactions in Organic Synthesis

Carboalumination, the addition of an aluminum-carbon bond across an alkyne or alkene, is a powerful method for the stereoselective synthesis of substituted olefins and for the construction of complex organic frameworks. The reaction of organoaluminum compounds with phenylacetylene has been studied with various trialkyl- and triphenylaluminums. researchgate.net For example, triethylaluminum (B1256330) and tripropylaluminum (B86217) add to phenylacetylene to yield the corresponding alkenylaluminum compounds. researchgate.net Triisobutylaluminum (B85569), a close analogue of the subject compound, has been shown to yield phenylethenyl compounds through a reduction of the triple bond. researchgate.net

The presence of both isobutyl and phenyl groups in this compound raises interesting questions about the chemoselectivity of its carboalumination reactions. It is plausible that either the isobutyl or the phenyl group could be transferred, depending on the reaction conditions and the substrate. Zirconium-catalyzed carboalumination has emerged as a particularly useful synthetic tool, and organoaluminum reagents are central to this transformation.

Application in Other Transition Metal-Catalyzed Organic Transformations

Beyond polymerization, organoaluminum compounds are employed in a variety of other transition metal-catalyzed reactions. They can act as alkylating agents, reducing agents, or Lewis acids to activate substrates or modify the properties of the primary transition metal catalyst. For example, they are used in cross-coupling reactions and in the oligomerization and dimerization of alkenes. The specific structure of the organoaluminum reagent can have a profound effect on the outcome of these reactions.

In the context of this compound, its unique combination of steric bulk from the isobutyl groups and electronic effects from the phenyl group could be harnessed to achieve specific selectivities in various transition metal-catalyzed processes. For instance, in reactions where a bulky and less-coordinating cation is required for the active catalyst, the use of an activator derived from this alumane could be advantageous.

Catalyst Design and Optimization Strategies

One of the primary strategies involves the use of sterically hindered or bulky substituents on the aluminum atom. nih.gov This approach can prevent catalyst deactivation pathways, such as dimerization or unwanted side reactions, thereby increasing the catalyst's lifetime and efficiency. For instance, the isobutyl groups in this compound contribute significant steric bulk.

Furthermore, the introduction of non-innocent ligands—ligands that can actively participate in the catalytic cycle through redox processes or by acting as a proton shuttle—represents a sophisticated design strategy. nih.govmdpi.com This can open up new reaction pathways and enhance the catalyst's versatility.

The electronic properties of the substituents also play a crucial role. The phenyl group in this compound, for example, can influence the Lewis acidity of the aluminum center through inductive and resonance effects. Fine-tuning the electronic nature of the aryl group, perhaps by introducing electron-donating or electron-withdrawing groups on the phenyl ring, can optimize the catalytic activity for specific applications. Research on related systems has shown that the nature of substituents on the aluminum atom directly influences the properties of the resulting catalytic species. nih.gov

In the broader context of Ziegler-Natta polymerization, the interaction between the organoaluminum co-catalyst and the transition metal pre-catalyst is paramount. The design of the organoaluminum compound can therefore be optimized to facilitate efficient alkylation and activation of the transition metal center. engj.org

Catalyst AnalogueAlkyl SubstituentAryl SubstituentExpected Lewis AcidityAnticipated Catalytic Activity (in Polymerization)
Tris(2-methylpropyl)alumane2-methylpropyl (isobutyl)NoneModerateStandard
This compound 2-methylpropyl (isobutyl) Phenyl Higher Enhanced
Bis(2-methylpropyl)(p-tolyl)alumane2-methylpropyl (isobutyl)p-TolylSlightly Lower than Phenyl AnaloguePotentially higher for specific monomers
Bis(2-methylpropyl)(pentafluorophenyl)alumane2-methylpropyl (isobutyl)PentafluorophenylSignificantly HigherHigh, but potential for side reactions
Diethyl(phenyl)alumaneEthylPhenylHighHigh, but less sterically hindered

This table is illustrative and based on general principles of organometallic chemistry. Actual performance may vary depending on specific reaction conditions.

The optimization of these catalysts often involves a feedback loop of synthesis, characterization, and catalytic testing. By systematically altering the alkyl and aryl groups and correlating these changes with catalytic outcomes, researchers can develop highly efficient and selective organoaluminum catalysts for a wide range of chemical transformations.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Pathways for Organoaluminum Reagents

The synthesis of organoaluminum reagents is a cornerstone of their utility. Historically, the preparation of such compounds has involved multi-step processes, which can be inefficient and generate significant waste. thieme-connect.com Current research is therefore intensely focused on developing more direct and atom-economical synthetic routes.

One promising area is the direct synthesis from aluminum metal, hydrogen, and an olefin, a method pioneered by Karl Ziegler. libretexts.orglibretexts.org While this has been highly successful for trialkylaluminum compounds, adapting it for mixed alkyl-aryl compounds like Bis(2-methylpropyl)(phenyl)alumane presents unique challenges and opportunities. Researchers are exploring catalytic methods to achieve selective arylation of dialkylaluminum hydrides, which would represent a significant step forward.

Another emerging trend is the use of transmetalation reactions, where an organometallic compound of a different metal is reacted with an aluminum source. chemeurope.com While not a new concept, modern approaches are focused on using less toxic and more readily available metals, as well as developing catalytic versions of these reactions to improve efficiency. For instance, the reaction of sodium tetra-alkyl aluminum compounds with benzene in the presence of a catalyst has been shown to produce phenyl aluminum compounds directly from benzene, avoiding the use of benzene halides.

A key objective in the development of new synthetic pathways is to create methods that are not only efficient but also allow for precise control over the substitution pattern on the aluminum center. This is particularly important for producing well-defined reagents like this compound, where the specific combination of alkyl and aryl groups is crucial for its reactivity.

Table 1: Comparison of Synthetic Approaches for Organoaluminum Reagents

Synthetic MethodDescriptionAdvantagesChallenges
Ziegler Direct Process Reaction of aluminum, hydrogen, and olefins.High atom economy, uses inexpensive starting materials. libretexts.orglibretexts.orgPrimarily for trialkylaluminum compounds; control of mixed substitution is difficult.
Transmetalation Exchange of organic groups from another organometallic compound to aluminum.Versatile for introducing various organic groups. chemeurope.comCan involve toxic metals; may require stoichiometric use of reagents.
Catalytic Arylation Direct arylation of aluminum hydrides using a catalyst.Potentially highly selective and efficient for mixed alkyl-aryl compounds.Requires development of suitable catalysts and reaction conditions.
Reaction with Alkyl Halides Reaction of aluminum metal with alkyl halides.A traditional method for producing alkylaluminum sesquihalides. wikipedia.orgCan be highly exothermic and difficult to control.

Design of Advanced Organoaluminum-Based Catalytic Systems

Organoaluminum compounds are widely used as co-catalysts in polymerization reactions, most notably in Ziegler-Natta catalysis for the production of polyolefins. libretexts.orgwikipedia.org A major thrust of current research is the development of more sophisticated catalytic systems where the organoaluminum species plays a more active and controlling role.

Researchers are designing organoaluminum compounds that can act as single-component catalysts or as activators for a broader range of transition metal catalysts. The unique Lewis acidity of organoaluminum reagents is a key feature being exploited in this context. chemeurope.comresearchgate.net For a compound like this compound, the presence of both bulky alkyl groups and a phenyl group can be used to tune the steric and electronic properties of the catalyst, leading to enhanced activity and selectivity.

Recent studies have highlighted the potential of organoaluminum complexes in a variety of catalytic transformations beyond polymerization, including hydroboration, hydroamination, and the insertion of carbon dioxide into organic molecules. researchgate.net These reactions are of significant interest for the synthesis of fine chemicals and pharmaceuticals. The development of chiral organoaluminum catalysts for asymmetric synthesis is another active area of investigation.

The table below summarizes some of the emerging catalytic applications for organoaluminum compounds, which could be extended to this compound.

Table 2: Emerging Catalytic Applications of Organoaluminum Compounds

Catalytic ApplicationDescription of TransformationPotential Role of Organoaluminum
Olefin Polymerization Conversion of alkenes to polyolefins. wikipedia.orgCo-catalyst or activator for transition metal catalysts.
Hydroboration Addition of a B-H bond across a double or triple bond. researchgate.netCatalyst for the activation of the borane reagent.
Hydroamination Addition of an N-H bond across a double or triple bond. researchgate.netCatalyst for the activation of the amine and the unsaturated substrate.
CO2 Insertion Incorporation of carbon dioxide into organic molecules. researchgate.netLewis acid catalyst to activate the CO2 molecule.
Guanylation Reactions Synthesis of guanidine derivatives from carbodiimides and amines. nih.govPrecursors for catalytic synthesis.

Exploration of New Chemical Reactivity and Synthetic Utilities

Beyond their role in catalysis, there is a growing interest in exploring the unique chemical reactivity of organoaluminum reagents in stoichiometric organic synthesis. The electrophilic nature of many organoaluminum compounds makes them valuable reagents for a range of transformations. wikipedia.org

A significant area of research is the carboalumination reaction, which involves the addition of an aluminum-carbon bond across an alkene or alkyne. wikipedia.org This reaction allows for the formation of new carbon-carbon bonds and the creation of more complex organic molecules. The development of catalytic and stereoselective carboalumination reactions is a major goal. For this compound, the selective transfer of either the isobutyl or the phenyl group is a key question that researchers are investigating.

Organoaluminum reagents are also being explored as alternatives to more commonly used organometallic reagents like organolithiums and Grignard reagents. Their lower basicity and higher Lewis acidity can lead to different and often more selective reactivity profiles. For example, they have shown promise in the selective reduction of certain functional groups and in conjugate addition reactions. sigmaaldrich.com

The development of new reactions that exploit the unique properties of organoaluminum compounds is a continuous effort. This includes their use in cross-coupling reactions, where they can serve as a source of nucleophilic organic groups, and in the synthesis of other organometallic compounds.

Interdisciplinary Applications and Contributions to Materials Science

The influence of organoaluminum chemistry is extending beyond traditional synthetic and catalytic applications into the realm of materials science. The ability of these compounds to act as precursors for the synthesis of aluminum-containing materials is a key driver of this trend.

In the field of polymer science, beyond their role as catalysts, organoaluminum compounds are being investigated as initiators for polymerization reactions. researchgate.net The structure of the organoaluminum initiator can influence the properties of the resulting polymer, such as its molecular weight and tacticity.

Furthermore, organoaluminum compounds are being explored as precursors for the deposition of thin films of aluminum oxide and other aluminum-containing materials. These materials have a wide range of applications in electronics, optics, and as protective coatings. The volatility and reactivity of compounds like this compound can be tailored for specific deposition techniques such as chemical vapor deposition (CVD) and atomic layer deposition (ALD).

The development of novel aluminum alloys with enhanced strength and formability is another area where organometallic chemistry can play a role. The use of organoaluminum precursors could enable the synthesis of new alloy compositions and microstructures that are not accessible through traditional metallurgical methods. Recent research has shown that the introduction of transition metals into aluminum using nanoscale intermetallic compounds can lead to ultra-strong and deformable alloys suitable for additive manufacturing. 3printr.com

Table 3: Interdisciplinary Applications of Organoaluminum Compounds

FieldApplicationRole of Organoaluminum Compound
Polymer Science Polymerization initiator. researchgate.netControls polymer properties such as molecular weight and stereochemistry.
Thin Film Deposition Precursor for aluminum-containing thin films.Decomposes to form desired material via CVD or ALD.
Advanced Alloys Precursor for novel aluminum alloys.Enables the synthesis of new alloy compositions and microstructures.
Electronics Component in semiconductor manufacturing.Source of aluminum for metallization and doping.

Q & A

Q. What are the primary synthetic applications of bis(2-methylpropyl)(phenyl)alumane in organic chemistry?

this compound is widely utilized as a reducing agent in stereoselective transformations. For example, it enables the reduction of nitriles and esters to alcohols under cryogenic conditions (-78°C) with high yields (e.g., 95% in the reduction of methyl 2-chloro-4-nitrobenzoate) . Its compatibility with anhydrous solvents like dichloromethane and hexane makes it suitable for air-sensitive reactions requiring inert atmospheres .

Q. What methodological precautions are critical when handling this compound?

Due to its high reactivity with moisture and oxygen, experiments must be conducted under rigorously anhydrous conditions, using Schlenk lines or gloveboxes. Inert gas purging (N₂/Ar) and cryogenic reaction setups (e.g., dry ice/acetone baths) are essential to prevent decomposition . Quenching protocols (e.g., controlled water addition) are also necessary to safely terminate reactions .

Q. How does this compound compare to other organoaluminum reagents in reduction reactions?

Unlike less sterically hindered reagents (e.g., LiAlH₄), the bulky isobutyl and phenyl groups in this compound reduce its propensity for over-reduction, enabling selective transformations. This steric shielding is particularly advantageous in preserving sensitive functional groups during reductions .

Advanced Research Questions

Q. How does the steric environment of this compound influence enantioselectivity in asymmetric synthesis?

The bulky 2-methylpropyl ligands create a chiral pocket around the aluminum center, which can induce stereoselectivity in reductions. For instance, in the synthesis of tetrahydro-β-carbolines, this reagent achieved >97% enantiomeric excess (ee) by selectively reducing prochiral ketones while avoiding racemization . Computational modeling of ligand-metal interactions is recommended to optimize stereochemical outcomes.

Q. What mechanistic insights explain the reagent’s efficiency in multi-step catalytic cycles?

Mechanistic studies suggest that this compound operates via a two-electron transfer pathway, forming stable aluminum intermediates that suppress side reactions. Kinetic studies under cryogenic conditions (e.g., -78°C) reveal that its low-temperature stability is critical for maintaining reaction fidelity, particularly in tandem reductions .

Q. Can this compound be integrated into cooperative catalysis systems with transition metals?

Preliminary evidence suggests synergistic effects when paired with late transition metals (e.g., Ti, Mg) in heterobimetallic complexes. For example, tris(2-methylpropyl)alumane derivatives have been co-catalyzed with titanium tetrachloride and magnesium ethoxide to enhance Lewis acidity in polymerization reactions . Further research should explore ligand tuning to improve catalytic turnover.

Key Research Gaps and Recommendations

  • Steric vs. Electronic Effects: Systematic studies comparing isobutyl, phenyl, and other substituents on aluminum centers are needed to decouple steric and electronic contributions to reactivity.
  • In Situ Characterization: Advanced techniques like cryogenic NMR or X-ray crystallography could elucidate intermediate structures during reductions.
  • Toxicity Profiling: Limited data exist on environmental or biological impacts. Collaborations with toxicology committees (e.g., COT, EFSA) are advised to assess safety in pharmaceutical applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.